molecular formula C23H21FN4O5 B2809165 N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide CAS No. 1115915-30-4

N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide

Cat. No. B2809165
CAS RN: 1115915-30-4
M. Wt: 452.442
InChI Key: KTZSSLVTIQIILH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide, also known as MTA, is a chemical compound that has been widely studied for its potential therapeutic applications. MTA is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Anti-Breast Cancer Properties

The compound exhibits promising anti-breast cancer activity. Molecular docking studies have revealed that it binds closely to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This suggests its potential as a therapeutic agent for breast cancer treatment .

Medicinal Chemistry and Drug Development

Fluorinated Compounds: Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability compared to C-H bonds. The presence of fluorine atoms can increase the binding affinity of protein-ligand complexes. Researchers may explore this compound as a scaffold for designing novel drugs with improved pharmacological properties .

Organic Synthesis

Pyrazoles and Their Derivatives: Pyrazoles and their derivatives play essential roles in various biological activities. They are known for their:

The synthesis of pyrazoles can occur through different pathways, including the reaction of α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization. Some pyrazole derivatives have demonstrated anti-cancer activity against breast cancer cell lines .

Chemical Kinetics

Thermal Decomposition Reaction: The compound’s thermal decomposition reaction kinetics and mechanism have been studied. Investigating its behavior in different solvents (such as n-hexane and methanol) provides insights into its reactivity and stability .

Material Science

Triazine Derivatives: The compound’s structure contains a triazine ring. Triazines are versatile building blocks in material science, used for creating polymers, dyes, and other functional materials. Researchers may explore its applications in polymer chemistry and material engineering .

Computational Chemistry

Molecular Docking Studies: The compound’s binding affinity to specific receptors, such as ERα, can be further explored using computational methods. Molecular docking studies provide valuable information for drug design and optimization .

properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O5/c1-30-18-12-15(13-19(31-2)22(18)32-3)23-25-20(33-27-23)10-11-28-21(29)9-8-17(26-28)14-4-6-16(24)7-5-14/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSSLVTIQIILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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